molecular formula C23H18N2O5S B2386590 methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-77-8

methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2386590
CAS No.: 477872-77-8
M. Wt: 434.47
InChI Key: VNVDSWBUBPKYNJ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Biological Activity

Methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS: 477872-77-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core, a pyrrole moiety, and a methoxy-substituted aniline group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of 342.41 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent acylation reactions. The synthetic pathway is crucial as it influences the purity and yield of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the benzothiophene scaffold. For instance, derivatives containing the benzothiophene nucleus have shown promising results against various bacterial strains, including Staphylococcus aureus. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains, indicating strong antibacterial activity .

Anticancer Properties

Research has indicated that compounds with similar structural features may inhibit epidermal growth factor receptor (EGFR) signaling pathways. This inhibition is significant in cancer therapy, particularly for tumors expressing mutant forms of EGFR. The ability of these compounds to induce ubiquitination and degradation of EGFR suggests a potential role in targeted cancer therapies .

The biological mechanisms underlying the activity of this compound involve multiple pathways:

  • EGFR Inhibition : By disrupting EGFR signaling, the compound may reduce tumor growth and proliferation.
  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress-related damage.

Case Studies

A notable case study involved the evaluation of various analogs derived from benzothiophene in both in vitro and in vivo models. These studies demonstrated that modifications to the aniline substituent significantly impacted biological activity, with some analogs displaying enhanced potency against specific bacterial strains while maintaining low cytotoxicity towards human cells .

Data Summary

Activity Tested Against Results Reference
AntimicrobialStaphylococcus aureusMIC = 4 µg/mL
EGFR InhibitionCancer cell linesInduces degradation of EGFR
AntioxidantVarious cell linesProtective effects observed

Properties

IUPAC Name

methyl 3-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-15-11-9-14(10-12-15)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)31-21(19)23(28)30-2/h3-13H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDSWBUBPKYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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